4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromen-2-one core structure with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and the subsequent attachment of the methoxyphenyl and trihydroxyoxanyl groups. Common synthetic routes may include:
Formation of the Chromen-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Trihydroxyoxanyl Group: This step may involve glycosylation reactions using suitable glycosyl donors and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
4-(4-METHOXYPHENYL)-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. These may include:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: Potential targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its potential anticancer effects.
Luteolin: Studied for its neuroprotective and anti-inflammatory activities.
Uniqueness
4-(4-METHOXYPHENYL)-8-METHYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other flavonoids.
Properties
Molecular Formula |
C23H24O9 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C23H24O9/c1-11-16(30-23-21(28)20(27)19(26)17(10-24)31-23)8-7-14-15(9-18(25)32-22(11)14)12-3-5-13(29-2)6-4-12/h3-9,17,19-21,23-24,26-28H,10H2,1-2H3/t17-,19+,20+,21-,23-/m1/s1 |
InChI Key |
FMUNPQJKYBLNBI-XSEKTIEYSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.